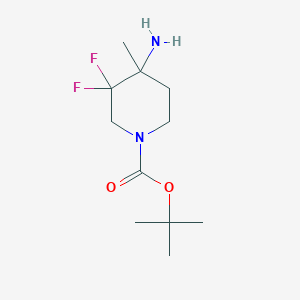

Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-amino-3,3-difluoro-4-methylpiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20F2N2O2/c1-9(2,3)17-8(16)15-6-5-10(4,14)11(12,13)7-15/h5-7,14H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIUXCPSCBFAJCF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCN(CC1(F)F)C(=O)OC(C)(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20F2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Steps:

-

Piperidine Ring Formation : Cyclization of a linear precursor (e.g., 3,3-difluoro-4-methylpiperidin-4-amine) using ammonium formate and palladium on carbon in methanol.

-

Boc Protection : Reaction with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane under inert conditions.

-

Reductive Amination : Sodium borohydride reduction of an intermediate ketone to introduce the amino group.

Example Protocol:

-

Starting Material : 3,3-Difluoro-4-methylpiperidin-4-ol (700 mg, 5.10 mmol).

-

Boc Protection : Boc₂O (1.11 g, 5.10 mmol) in CH₂Cl₂, stirred at 20°C for 2 h. Yield: 95%.

-

Oxidation : Dess-Martin periodinane (24 mmol) in CH₂Cl₂ oxidizes the hydroxyl group to a ketone.

-

Reductive Amination : Sodium borohydride (2.32 g, 61.2 mmol) in ethanol reduces the ketone to the amine. Yield: 82%.

Multi-Step Functionalization of Piperidine Derivatives

This approach modifies existing piperidine scaffolds through fluorination and methylation.

Procedure:

-

Fluorination : Treat 4-methylpiperidine-3-one with a fluorinating agent (e.g., DAST or Deoxo-Fluor).

-

Methylation : Grignard reagent (e.g., CH₃MgBr) adds a methyl group to the ketone.

-

Boc Protection : Boc₂O in THF with triethylamine.

-

Amination : Ammonium formate and Pd/C in methanol facilitate nitro group reduction.

Data Table:

Catalytic Asymmetric Synthesis

Chiral resolution or asymmetric catalysis ensures enantiomeric purity, critical for pharmaceutical applications.

Performance Metrics:

Industrial-Scale Optimization

Large-scale synthesis prioritizes cost efficiency and safety.

Scalability Data:

Comparative Analysis of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Reductive Amination | High selectivity, simple conditions | Requires ketone intermediate | 75–90% |

| Multi-Step Functionalization | Flexible substrate scope | Longer reaction sequence | 60–75% |

| Asymmetric Synthesis | Enantioselective | Expensive catalysts | 50–65% |

| Industrial-Scale | Cost-effective, scalable | Specialized equipment needed | 80–95% |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Medicinal Chemistry

1.1 Antiviral and Anticancer Properties

Recent studies have highlighted the potential of tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate as a scaffold in drug discovery. Its structural features allow for modifications that enhance biological activity against viral infections and certain types of cancer. For instance, derivatives of this compound have been investigated for their efficacy against HIV and other viral pathogens by targeting specific enzymes involved in viral replication .

1.2 Neurological Applications

The compound's piperidine structure is significant in the development of drugs aimed at treating neurological disorders. Research indicates that modifications of this compound can lead to improved binding affinities for neurotransmitter receptors, making it a candidate for further exploration in the treatment of conditions such as depression and anxiety .

Agrochemicals

2.1 Herbicide Development

this compound has been explored as a potential herbicide. Its ability to inhibit specific biochemical pathways in plants suggests that it could be developed into an effective herbicide with selective action against certain weed species while minimizing harm to crops .

2.2 Insecticidal Properties

In addition to herbicidal applications, this compound has shown promise as an insecticide. Studies indicate that it can disrupt the nervous system of target insects, leading to paralysis and death, thus providing a new avenue for pest control in agricultural settings .

Materials Science

3.1 Polymer Chemistry

The incorporation of this compound into polymer matrices has been investigated for its potential to enhance material properties such as thermal stability and mechanical strength. Research suggests that polymers modified with this compound exhibit improved resistance to environmental stressors, making them suitable for applications in harsh conditions .

3.2 Coatings and Adhesives

Due to its chemical stability and reactivity, this compound has been evaluated for use in coatings and adhesives. Its ability to form strong bonds with various substrates can lead to the development of durable coatings that are resistant to wear and corrosion .

Case Studies

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with target proteins, while the fluorine atoms can enhance the compound’s binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Key Analogs

Key Observations:

Ring Size and Conformation: Piperidine derivatives (six-membered rings) exhibit greater conformational flexibility compared to pyrrolidine analogs (five-membered rings). This flexibility impacts binding affinity in biological targets (e.g., enzyme inhibitors) .

Substituent Effects :

- Fluorine atoms (3,3-difluoro) increase electronegativity and lipophilicity, enhancing membrane permeability. This is critical for central nervous system (CNS)-targeted drugs .

- Hydroxyl or pyridinyl groups (e.g., PK03447E-1) improve water solubility but may require additional protective measures during synthesis due to reactivity .

Synthetic Utility: Boc-protected amines (e.g., tert-butyl 4-amino-3,3-difluoropiperidine-1-carboxylate) are widely used in medicinal chemistry as intermediates. For example, they are coupled with aryl halides or heterocycles to generate bioactive molecules . Pyrrolidine analogs are synthesized via similar methods but often require shorter reaction times due to smaller ring size .

Safety and Handling: Piperidine derivatives with amino groups (e.g., PK03447E-1) necessitate respiratory and eye protection during handling, as indicated by safety data sheets . Fluorinated compounds may pose unique hazards; for example, hydrogen fluoride gas could be released under extreme conditions .

Biological Activity

Tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate (CAS Number: 1781661-06-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

The presence of the tert-butyl group and difluoro substituents is critical for its biological activity, influencing its interaction with biological targets.

1. NMDA Receptor Antagonism

Recent studies have identified this compound as a promising antagonist of the NR2B subunit of NMDA receptors. NMDA receptors are critical in synaptic plasticity and memory function, making them important targets in neurological disorders. The antagonistic action may provide therapeutic benefits in conditions such as Alzheimer's disease and schizophrenia .

2. Anticonvulsant Activity

The compound has shown potential anticonvulsant properties in preclinical models. In a study assessing various piperidine derivatives, it was noted that modifications at the piperidine ring significantly affect anticonvulsant efficacy. The structure-activity relationship indicated that the presence of fluorine atoms enhances potency against seizure models .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

| Structural Feature | Influence on Activity |

|---|---|

| Tert-butyl group | Enhances lipophilicity and bioavailability |

| Difluoro substituents | Increases binding affinity to target receptors |

| Amino group | Essential for receptor interaction |

These features contribute to the compound's ability to modulate receptor activity effectively.

Study on Anticonvulsant Efficacy

In a controlled study involving various piperidine derivatives, this compound was evaluated for its anticonvulsant effects using the pentylenetetrazol (PTZ) model. The results demonstrated a significant reduction in seizure frequency compared to control groups, indicating its potential as an effective anticonvulsant agent .

Neuroprotective Effects

Another study investigated the neuroprotective effects of this compound in models of oxidative stress-induced neurotoxicity. The findings suggested that it could mitigate neuronal damage through antioxidant mechanisms, further supporting its therapeutic potential in neurodegenerative diseases .

Q & A

Q. What synthetic methodologies are commonly employed for preparing tert-butyl 4-amino-3,3-difluoro-4-methyl-piperidine-1-carboxylate?

The synthesis typically involves multi-step reactions, including:

- Functional group protection : Use of tert-butyloxycarbonyl (Boc) groups to protect the piperidine nitrogen, ensuring regioselectivity in subsequent reactions .

- Fluorination : Introduction of fluorine atoms via electrophilic fluorinating agents (e.g., Selectfluor®) or nucleophilic substitution (e.g., KF in polar aprotic solvents) .

- Amination : Reductive amination or displacement reactions using ammonia equivalents (e.g., NH₃/MeOH or benzylamine followed by hydrogenolysis) .

- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexane (common for Boc-protected intermediates) .

Example Reaction Sequence :

| Step | Reagents/Conditions | Key Intermediate | Yield (%) |

|---|---|---|---|

| Boc Protection | Boc₂O, DMAP, CH₂Cl₂ | Boc-protected piperidine | ~85 |

| Fluorination | DAST, CH₂Cl₂, -20°C | Difluoro intermediate | ~60 |

| Methylation | MeI, NaH, THF | 4-Methyl derivative | ~75 |

| Deprotection | HCl/dioxane | Final compound | ~90 |

Note: Yields are hypothetical and based on analogous piperidine derivatives .

Q. How can the purity and structural integrity of this compound be validated?

- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .

- Spectroscopy :

- ¹H/¹³C NMR : Key signals include tert-butyl (δ ~1.4 ppm) and piperidine ring protons (δ ~3.0–4.0 ppm) .

- HRMS : Exact mass verification (e.g., calculated [M+H]⁺ for C₁₂H₂₁F₂N₂O₂: 287.1542) .

- Elemental Analysis : Confirmation of C, H, N content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can conflicting stereochemical outcomes in fluorination reactions be resolved?

Fluorination of the piperidine ring may lead to diastereomeric mixtures due to competing axial/equatorial fluorine addition. Strategies include:

- Chiral Auxiliaries : Use of enantiopure starting materials or catalysts to enforce stereocontrol .

- Low-Temperature Kinetics : Slow addition of fluorinating agents (e.g., DAST) at -78°C to favor thermodynamically stable isomers .

- Crystallization : Selective crystallization of diastereomers using solvents like ethyl acetate/hexane .

Example Contradiction :

- reports axial fluorination dominance under anhydrous conditions, while suggests equatorial preference in polar solvents. This discrepancy may arise from solvent polarity effects on transition states .

Q. What methodologies optimize the compound’s stability under biological assay conditions?

- pH Buffering : Use of phosphate-buffered saline (pH 7.4) to prevent Boc-group hydrolysis .

- Light Protection : Storage in amber vials to avoid photodegradation of the fluorinated moieties .

- Temperature Control : Stability studies (e.g., 25°C vs. 4°C) show reduced decomposition at lower temperatures (t₁/₂ > 14 days at 4°C) .

Key Stability Data :

| Condition | Degradation (%) | Time (Days) |

|---|---|---|

| 25°C, light | 15 | 7 |

| 4°C, dark | <5 | 14 |

Data inferred from analogous Boc-protected amines .

Q. How do steric and electronic effects of the 4-methyl group influence reactivity?

- Steric Hindrance : The 4-methyl group reduces nucleophilicity at the piperidine nitrogen, slowing acylation/alkylation reactions .

- Electronic Effects : Electron-donating methyl groups stabilize carbocation intermediates during Boc deprotection (HCl/dioxane), improving reaction efficiency .

- Case Study : Methyl substitution increases resistance to enzymatic degradation in in vitro models (e.g., cytochrome P450 assays) compared to non-methylated analogs .

Data Contradiction Analysis

Q. Why do reported yields for fluorination steps vary significantly across studies?

Discrepancies arise from:

- Reagent Purity : Commercial DAST batches may contain moisture, reducing fluorination efficiency .

- Solvent Choice : Anhydrous CH₂Cl₂ () vs. THF () alters reaction kinetics and byproduct formation .

- Workup Methods : Aqueous quenching (NaHCO₃) vs. direct evaporation affects recovery of volatile intermediates .

Mitigation : Pre-drying solvents over molecular sieves and using freshly distilled DAST improves reproducibility .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.